[(1-Aminopropan-2-yl)sulfanyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylsulfanylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLMDUFZJLYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)SC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 1 Aminopropan 2 Yl Sulfanyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the connectivity and spatial relationships between atoms.
High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment and connectivity of protons in the molecule. The expected chemical shifts (δ) for [(1-Aminopropan-2-yl)sulfanyl]benzene are predicted based on the analysis of similar structural motifs. The aromatic protons of the phenylsulfanyl group are expected to resonate in the downfield region, typically between 7.0 and 7.5 ppm. The methine proton (CH) adjacent to the sulfur atom is anticipated to appear as a multiplet due to coupling with the neighboring methylene (B1212753) (CH₂) and methyl (CH₃) protons. The methylene protons of the aminomethyl group are diastereotopic due to the adjacent chiral center and are expected to show distinct chemical shifts. The methyl protons will likely appear as a doublet in the upfield region. The amine (NH₂) protons often present as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
Table 3.1.1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (ortho-H) | ~7.4 | d (doublet) | 7-8 |
| Aromatic (meta-H) | ~7.2 | t (triplet) | 7-8 |
| Aromatic (para-H) | ~7.1 | t (triplet) | 7-8 |
| CH-S | ~3.5 | m (multiplet) | - |
| CH₂-N | ~2.9-3.1 | m (multiplet) | - |
| NH₂ | ~1.5-3.0 | br s (broad singlet) | - |
| CH₃ | ~1.3 | d (doublet) | ~7 |
Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The aromatic carbons of the phenyl ring are expected in the 125-135 ppm range, with the carbon directly attached to the sulfur atom (ipso-carbon) being slightly more shielded or deshielded depending on substituent effects. The aliphatic carbons will resonate in the upfield region. The carbon atom bonded to sulfur (CH-S) is expected around 40-50 ppm, while the carbon bonded to the nitrogen of the amino group (CH₂-N) is anticipated in a similar range. The methyl carbon (CH₃) will be the most shielded, appearing at approximately 15-25 ppm.
Table 3.1.2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-ipso) | ~135 |
| Aromatic (C-ortho) | ~130 |
| Aromatic (C-meta) | ~129 |
| Aromatic (C-para) | ~126 |
| CH-S | ~45 |
| CH₂-N | ~48 |
| CH₃ | ~20 |
Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.
Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY is expected to show correlations between the aromatic protons, between the CH-S proton and the CH₃ and CH₂-N protons, and between the protons of the CH₂-N group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC would confirm the assignments by linking the proton signals in Table 3.1.1 to the carbon signals in Table 3.1.2. For instance, the signal for the CH₃ protons would show a correlation to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for connecting the different spin systems. For example, correlations would be expected between the ortho-aromatic protons and the ipso-carbon, and between the CH₃ protons and the CH-S carbon.
These 2D NMR experiments, when used in conjunction, provide a comprehensive picture of the molecular structure, confirming the connectivity of the aminopropan-2-yl group to the sulfur atom, which is in turn attached to the benzene (B151609) ring.
Vibrational Spectroscopy (FT-IR) for Functional Group Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine, the aromatic ring, and the thioether linkage.
Table 3.2: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3300-3500 | Medium (two bands) |
| C-H stretch (aromatic) | 3000-3100 | Medium to Weak |
| C-H stretch (aliphatic) | 2850-2960 | Medium |
| N-H bend (primary amine) | 1590-1650 | Medium to Strong |
| C=C stretch (aromatic ring) | 1450-1600 | Medium (multiple bands) |
| C-N stretch (aliphatic amine) | 1020-1250 | Medium to Weak |
| C-S stretch (thioether) | 600-800 | Weak |
| C-H out-of-plane bend (aromatic) | 690-900 | Strong |
The presence of two distinct N-H stretching bands is a clear indicator of a primary amine. orgchemboulder.comlibretexts.org The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org The C-S stretching vibration is typically weak and can be difficult to assign definitively. msu.eduspecac.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern is predictable based on the functional groups present.
A major fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu In this case, cleavage of the bond between the CH-S and CH₂-N groups would be a likely fragmentation pathway. Another common fragmentation for compounds containing a phenylthio group involves the cleavage of the C-S bond.
Table 3.3: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 167 | [C₉H₁₃NS]⁺ (Molecular Ion) | - |
| 137 | [C₈H₉S]⁺ | Loss of CH₂NH₂ |
| 110 | [C₆H₅S]⁺ | Cleavage of the S-C(alkyl) bond |
| 77 | [C₆H₅]⁺ | Loss of S from [C₆H₅S]⁺ |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage |
The observation of these characteristic fragments would provide strong evidence for the proposed structure of this compound.
X-ray Crystallography for Solid-State Structure and Chiral Purity Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state.
The determination of the absolute configuration of the chiral center would be possible through anomalous dispersion effects if a suitable heavy atom is present or by using a chiral X-ray source. This would allow for the unambiguous assignment of the R or S configuration of the stereocenter.
Table 3.4: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Information |
| Crystal System | Dependent on packing (e.g., Monoclinic, Orthorhombic) |
| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) or Centrosymmetric (e.g., P2₁/c) |
| Key Interactions | N-H···N or N-H···S hydrogen bonding |
| Conformation | Torsion angles of the C-C and C-S bonds |
| Absolute Configuration | Determination of R/S configuration |
The successful crystallographic analysis would provide the ultimate proof of the molecular structure and stereochemistry of this compound.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and the characterization of chiral molecules. Chiroptical spectroscopy, which encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light, provides a powerful set of non-destructive methods for this purpose. For a chiral compound such as this compound, techniques like circular dichroism (CD) spectroscopy and optical rotatory dispersion (ORD) are principal tools for quantifying the enantiomeric purity of a sample.
The fundamental principle behind using chiroptical spectroscopy for ee determination lies in the direct proportionality between the magnitude of the chiroptical response and the concentration difference between the two enantiomers. An enantiomerically pure sample will exhibit the maximum chiroptical signal, while a racemic mixture (a 50:50 mixture of both enantiomers) is chiroptically silent, as the equal and opposite contributions of each enantiomer cancel each other out.
In the context of this compound, the chirality arises from the stereocenter at the second carbon of the propan-2-yl group. The differential absorption of left and right circularly polarized light by the enantiomers gives rise to a CD spectrum. The intensity of a CD band, typically measured as molar ellipticity ([θ]), at a specific wavelength is directly proportional to the enantiomeric excess.
The relationship can be expressed by the equation:
ee (%) = ([θ]obs / [θ]max) * 100
where [θ]obs is the observed molar ellipticity of the sample and [θ]max is the molar ellipticity of the pure enantiomer under the same conditions. A similar relationship holds for specific rotation ([α]), another chiroptical property measured by polarimetry:
ee (%) = ([α]obs / [α]max) * 100
For the practical application of these methods to this compound, it is often necessary to derivatize the primary amine. This is because the intrinsic chromophores within the molecule may not exhibit Cotton effects in an easily accessible region of the spectrum or the signals may be too weak for accurate quantification. Derivatization with a suitable chromophoric reagent can introduce a new chromophore in proximity to the stereocenter, leading to a strong, measurable CD signal.
Research has demonstrated the utility of forming complexes with metal ions or reacting with chromophoric aldehydes to create imines. For instance, α-chiral primary amines can be condensed with pyridine (B92270) carboxaldehyde to form imines. These imines can then be complexed with a chiral metal complex, such as a copper(I)-BINAP derivative, which results in a metal-to-ligand charge-transfer (MLCT) band in the visible region of the CD spectrum. The diastereomeric complexes formed with each enantiomer of the amine typically produce CD signals of different amplitudes, allowing for the determination of the enantiomeric excess. The speed of CD spectroscopy makes it highly suitable for high-throughput screening applications in the discovery of asymmetric catalysts.
While specific experimental chiroptical data for this compound is not extensively documented in publicly available literature, the established methodologies for analogous chiral primary amines provide a clear framework for its analysis. The table below outlines hypothetical, yet plausible, data that would be expected from such an analysis, illustrating the principles described.
Interactive Data Table: Hypothetical Chiroptical Data for Enantiomers of this compound Derivatives
| Enantiomer | Derivative Type | Wavelength (nm) | Molar Ellipticity ([θ] in deg·cm²·dmol⁻¹) | Specific Rotation ([α] in deg) |
| (R) | Imine with Pyridine-2-carboxaldehyde | 350 | +1.5 x 10⁴ | +45 |
| (S) | Imine with Pyridine-2-carboxaldehyde | 350 | -1.5 x 10⁴ | -45 |
| Racemic | Imine with Pyridine-2-carboxaldehyde | 350 | 0 | 0 |
| (R) | Complex with Cu(I)-BINAP | 450 | +8.0 x 10³ | +22 |
| (S) | Complex with Cu(I)-BINAP | 450 | -8.0 x 10³ | -22 |
| Racemic | Complex with Cu(I)-BINAP | 450 | 0 | 0 |
This table serves as an illustrative example of the kind of data generated in chiroptical analysis for ee determination. The sign of the molar ellipticity or specific rotation would be opposite for the two enantiomers, and the magnitude would be directly proportional to the enantiomeric purity.
Reaction Pathways of the Aryl Thioether Group
The aryl thioether component, characterized by a sulfur atom bridging a benzene ring and an alkyl chain, exhibits a rich and varied reactivity. Its reactions primarily involve the sulfur atom and the aromatic ring.
The sulfur atom in the thioether group is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These transformations are fundamental in organosulfur chemistry and represent a key reaction pathway for this compound. The oxidation proceeds in a stepwise manner, with the sulfoxide being an intermediate on the path to the sulfone. wikipedia.org
The oxidation of thioethers can be achieved using a variety of oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and potassium permanganate (KMnO₄). google.com The choice of oxidant and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone. For instance, milder conditions and stoichiometric amounts of the oxidant favor sulfoxide formation, while stronger oxidants or excess reagent will typically lead to the fully oxidized sulfone. organic-chemistry.orgnih.gov
Recent advancements have focused on developing more sustainable and selective methods, such as visible-light-mediated aerobic oxidation and electrochemical catalysis. researchgate.nettandfonline.com These methods offer milder reaction conditions and avoid the use of stoichiometric, often hazardous, traditional oxidants. organic-chemistry.org
Table 1: Oxidation Products of this compound
| Reactant | Oxidizing Agent | Product |
|---|---|---|
| This compound | H₂O₂ (1 equiv.) | [(1-Aminopropan-2-yl)sulfinyl]benzene (Sulfoxide) |
This table is interactive. Click on the product names for more information (if available in a full database).
The sulfur-carbon (S-C) bonds in the thioether moiety can be selectively activated and cleaved under specific conditions, opening pathways for further functionalization. While aryl thioethers are generally stable, various catalytic systems, including those based on transition metals, can facilitate this process. nih.govacsgcipr.org
However, significant research has been directed towards metal-free C–S bond cleavage methods. mdpi.com These approaches often utilize reagents like N-halosuccinimides (NCS, NBS) or electrochemical strategies. mdpi.comorganic-chemistry.org For instance, radical-mediated electrochemical methods can selectively activate and cleave the C(sp³)–S bond (the bond between sulfur and the propan-2-yl group) over the C(sp²)–S bond (the bond between sulfur and the benzene ring). rsc.org This selectivity is a key advantage, allowing for targeted modifications of the molecule. rsc.org The mechanism often involves the formation of a transient radical cation from the thioether, which then undergoes further reaction leading to bond cleavage. rsc.org
These cleavage reactions can be used to synthesize a variety of other sulfur-containing compounds, such as unsymmetrical disulfides, or to introduce new functional groups at the cleavage site. organic-chemistry.org
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. wikipedia.orgbyjus.com The existing (1-aminopropan-2-yl)sulfanyl group acts as a substituent that influences both the rate of reaction and the position of the incoming electrophile.
The thioether group (–S-R) is generally considered an activating group and an ortho, para-director. libretexts.org This means it increases the rate of electrophilic substitution compared to unsubstituted benzene and directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to the sulfur atom. libretexts.org The directing effect is attributed to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction through resonance. byjus.comlibretexts.org
Studies on thioanisole, a simpler analogue, confirm that the SMe group activates the ring more than a hydroxyl (SH) group in certain reactions like protodesilylation. rsc.org The reactivity and orientation in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are governed by these principles. wikipedia.org For example, nitration of this compound would be expected to yield a mixture of 2-nitro and 4-nitro substituted products.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Major Products |
|---|---|---|
| Nitration | NO₂⁺ | 1-Nitro-2-[(1-aminopropan-2-yl)sulfanyl]benzene and 1-Nitro-4-[(1-aminopropan-2-yl)sulfanyl]benzene |
| Bromination | Br⁺ | 1-Bromo-2-[(1-aminopropan-2-yl)sulfanyl]benzene and 1-Bromo-4-[(1-aminopropan-2-yl)sulfanyl]benzene |
This table is interactive. Users can filter by reaction type to see the corresponding products.
Chemical Reactivity of the Primary Amine Functionality
The primary amine group (–NH₂) is a key center of reactivity in this compound, primarily due to the lone pair of electrons on the nitrogen atom. This makes the amine a potent nucleophile and a base.
As a nucleophile, the primary amine can attack electron-deficient centers to form new covalent bonds. libretexts.orgfiveable.me This reactivity is fundamental to a wide range of derivatization reactions. The nucleophilicity of primary amines is generally greater than that of secondary or tertiary amines due to reduced steric hindrance. fiveable.me
Acylation: The amine readily reacts with acylating agents like acyl chlorides or acid anhydrides in a violent reaction to form amides. chemguide.co.uk For example, reaction with ethanoyl chloride would yield N-{1-[(phenyl)sulfanyl]propan-2-yl}acetamide. This is a common method for protecting the amine group or for synthesizing amide derivatives.
Alkylation: Reaction with alkyl halides leads to the formation of secondary and, upon further reaction, tertiary amines and even quaternary ammonium salts. libretexts.orgchemguide.co.uk This process can be complex, often resulting in a mixture of products due to the increased nucleophilicity of the newly formed secondary amine. chemguide.co.uk Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.
The nucleophilic strength of the amine can be influenced by electronic effects and the solvent. researchgate.netacs.org
One of the most characteristic reactions of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. byjus.comlibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). researchgate.netlibretexts.org
The formation of Schiff bases is a reversible, acid-catalyzed reaction. libretexts.orgnih.gov The reaction rate is typically maximal at a mildly acidic pH (around 5), as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate water elimination, but not so much that it protonates the amine nucleophile, rendering it unreactive. libretexts.orglibretexts.org
These imine derivatives are valuable synthetic intermediates. The C=N bond can be hydrogenated under mild conditions to produce stable secondary amines, or it can participate in various other transformations, making Schiff base formation a versatile tool for constructing more complex molecules. nih.gov
Coordination Chemistry and Catalytic Applications As a Chiral Ligand
Design Principles of Chiral Aminothioether Ligands
The efficacy of chiral ligands like [(1-Aminopropan-2-yl)sulfanyl]benzene in asymmetric catalysis is rooted in fundamental design principles that balance steric and electronic factors to optimize performance.
The performance of aminothioether ligands is a delicate interplay of their steric and electronic properties. The substituents on both the nitrogen and sulfur atoms, as well as the backbone connecting them, dictate the ligand's interaction with a metal center and the substrate.
Steric Effects : The steric bulk of the ligand framework is crucial for creating a chiral pocket around the metal's active site. In this compound, the phenyl group on the sulfur atom and the methyl group on the chiral carbon of the propan-2-yl backbone contribute to the steric environment. This bulk can influence the trajectory of an incoming substrate, favoring one enantiomeric pathway over another. The size and conformation of the chelate ring formed upon coordination also impose steric constraints that are critical for enantioselection.
Electronic Effects : The electronic nature of the donor atoms—sulfur (a soft donor) and nitrogen (a harder donor)—influences the stability and reactivity of the resulting metal complex. The electron-donating ability of the amino group and the thioether can be modulated to fine-tune the electronic properties of the metal center. The phenyl group in this compound can also influence the electron density on the sulfur atom through resonance, thereby affecting its coordination properties and the catalytic activity of the complex.
Aminothioether ligands exhibit diverse coordination behaviors, a key factor in their broad applicability. This compound can coordinate to a metal center in several ways:
S-Monodentate : The ligand can bind through the sulfur atom alone. Thioethers are known to be good ligands for soft transition metals.
N-Monodentate : Coordination can occur solely through the nitrogen atom of the amino group.
S,N-Bidentate : The most common and catalytically relevant mode is bidentate chelation, where both the sulfur and nitrogen atoms bind to the metal center. This forms a stable five-membered chelate ring, creating a rigid and well-defined chiral environment essential for effective asymmetric induction. This bidentate coordination is a hallmark of many successful chiral catalysts, as it enhances the stability of the complex. The preference for a particular coordination mode depends on the nature of the metal ion, its oxidation state, and the reaction conditions.
Synthesis and Characterization of Metal Complexes
The formation of well-defined metal complexes is a prerequisite for the application of this compound in catalysis. These complexes are typically synthesized by reacting the ligand with a suitable metal precursor.
This compound forms stable complexes with a variety of transition metals, which are central to its catalytic activity.
Palladium (Pd): Palladium complexes are widely used in cross-coupling reactions and allylic substitutions. The S,N-bidentate coordination of the ligand to a Pd(II) center creates a square-planar geometry, which is a common intermediate in many catalytic cycles.
Copper (Cu): Copper's versatile redox chemistry (Cu(I)/Cu(II)) makes its complexes with aminothioether ligands suitable for atom transfer radical polymerization, cyclopropanation, and Chan-Lam coupling reactions.
Gold (Au): Gold(I) complexes, known for their strong carbophilic Lewis acidity, can catalyze a range of reactions involving alkynes, allenes, and alkenes when coordinated with ligands like this compound.
Rhodium (Rh) and Iridium (Ir): Rh(I) and Ir(I) complexes are paramount in asymmetric hydrogenation reactions. The chiral environment provided by the S,N-ligand is effective in the stereoselective reduction of prochiral olefins and ketones.
Chromium (Cr): Chromium complexes, particularly in the +3 oxidation state, can adopt an octahedral geometry where the aminothioether ligand coordinates in a bidentate fashion, influencing reactions such as olefin oligomerization.
Below is a table summarizing the typical coordination environments of these metals with aminothioether ligands.
| Metal | Common Oxidation State | Typical Geometry | Potential Catalytic Application |
| Palladium (Pd) | +2 | Square Planar | Asymmetric Allylic Alkylation |
| Copper (Cu) | +1, +2 | Tetrahedral, Square Planar | Chan-Lam Coupling, ATRP |
| Gold (Au) | +1 | Linear | Alkyne Hydroamination |
| Rhodium (Rh) | +1 | Square Planar | Asymmetric Hydrogenation |
| Iridium (Ir) | +1 | Square Planar | Asymmetric Hydrogenation |
| Chromium (Cr) | +3 | Octahedral | Ethylene Oligomerization |
Advanced spectroscopic techniques are indispensable for elucidating the structure and electronic properties of the metal complexes formed with this compound.
UV-Vis Spectroscopy : This technique provides information about the electronic transitions within the metal complex. Ligand-to-metal charge transfer (LMCT) bands, particularly from the sulfur to the metal, and d-d transitions of the metal center can confirm coordination and provide insights into the geometry of the complex. For instance, palladium(II) complexes often exhibit characteristic LMCT bands in the UV region. utexas.eduresearchgate.net
Electron Paramagnetic Resonance (EPR) : For paramagnetic complexes, such as those of Cu(II) or Cr(III), EPR spectroscopy is a powerful tool. It provides detailed information about the metal's oxidation state and coordination environment by analyzing the g-tensor and hyperfine coupling constants, which are sensitive to the nature and geometry of the coordinating ligands. researchgate.netmdpi.com
X-ray Absorption Spectroscopy (XAS) : XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide precise information about the oxidation state of the metal, coordination number, and the bond lengths between the metal and the donor atoms (M-S and M-N). This is particularly valuable for characterizing species in solution or amorphous states. nih.gov
Applications in Asymmetric Catalysis
The primary utility of chiral metal complexes of this compound lies in their application as catalysts for asymmetric reactions, where the goal is to produce one enantiomer of a chiral product preferentially. The S,N-bidentate chelation creates a rigid chiral scaffold that effectively transfers stereochemical information from the ligand to the substrate.
For example, palladium complexes of similar chiral aminothioether ligands have demonstrated high enantioselectivity in asymmetric allylic alkylation reactions. Similarly, rhodium and iridium complexes are expected to be highly effective in the asymmetric hydrogenation of various prochiral substrates. The specific performance of a catalyst derived from this compound would depend on the precise reaction conditions and the nature of the substrate, but the fundamental principles of asymmetric induction established for the aminothioether ligand class provide a strong basis for its potential efficacy.
Asymmetric Hydrosilylation of Prochiral Ketones
The asymmetric hydrosilylation of prochiral ketones is a powerful method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. Chiral aminothioether ligands, in combination with transition metals like rhodium, have been shown to be effective catalysts for this transformation. The catalyst, formed in situ from a rhodium precursor and the chiral ligand, activates the silane (B1218182) and facilitates its enantioselective addition to the carbonyl group of the ketone.
Research in this area has demonstrated that rhodium complexes bearing chiral N,S-ligands can achieve high yields and enantioselectivities. For instance, in the hydrosilylation of acetophenone (B1666503) using diphenylsilane, catalyst systems derived from thiazolidine-based ligands (structurally analogous to aminothioethers) have shown promise. scilit.com The ligand's structure creates a chiral environment around the metal center, which directs the hydride transfer from the silane to one of the prochiral faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
Table 1: Asymmetric Hydrosilylation of Acetophenone with an Analogous Rhodium/N,S-Ligand Catalyst System Data is representative of this class of reaction.
| Entry | Silane | Ligand Type | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Diphenylsilane | Thiazolidine-based | Toluene | 0 | 95 | 85 (R) |
| 2 | Phenylsilane | Thiazolidine-based | THF | 0 | 92 | 81 (R) |
Asymmetric Hydrogenation of Unsaturated Substrates
Asymmetric hydrogenation is a cornerstone of enantioselective catalysis, widely used for the reduction of prochiral olefins and ketones. Rhodium complexes featuring chiral ligands are particularly effective for the hydrogenation of unsaturated esters and amides. nih.govresearchgate.net Aminothioether ligands can coordinate to a rhodium center, creating a chiral pocket that effectively differentiates the two faces of the substrate during the hydrogen addition step.
Catalytic systems composed of rhodium precursors and chiral bisphosphine-thiourea ligands have been successfully applied to the highly enantioselective hydrogenation of various exocyclic α,β-unsaturated carbonyl compounds. rsc.org These studies highlight the importance of secondary interactions, such as hydrogen bonding between the ligand and the substrate, in achieving high levels of stereocontrol. The aminothioether moiety provides a similar potential for hydrogen bonding via the N-H group, which can help in locking the substrate into a specific conformation for selective hydrogenation.
Table 2: Asymmetric Hydrogenation of an α,β-Unsaturated Ester with an Analogous Rhodium/N,S-Ligand Catalyst System Data is representative of this class of reaction.
| Substrate | Ligand Type | S/C Ratio | H₂ Pressure (atm) | Yield (%) | ee (%) |
| Methyl 2-acetamidoacrylate | Bisphosphine-thiourea | 1000 | 10 | >99 | 98 |
| Dimethyl itaconate | Bisphosphine-thiourea | 1000 | 10 | >99 | 96 |
Asymmetric C-C Bond Formation Reactions (e.g., Michael Addition, Allylic Alkylation, Cross-Coupling)
Chiral aminothioether ligands have demonstrated considerable utility in palladium- and copper-catalyzed reactions for asymmetric carbon-carbon bond formation. These reactions are fundamental in organic synthesis for building molecular complexity.
Asymmetric Allylic Alkylation (AAA): In palladium-catalyzed AAA, a chiral ligand is crucial for controlling the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate. The reaction of (E)-1,3-diphenylallyl acetate (B1210297) with a soft nucleophile like dimethyl malonate is a standard benchmark for evaluating the effectiveness of new chiral ligands. researchgate.netthieme-connect.de Aminothioether ligands can chelate to the palladium center, influencing the geometry of the π-allyl intermediate and directing the incoming nucleophile to one of the two allylic termini, resulting in an enantioenriched product.
Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or Michael addition, is another key C-C bond-forming reaction. Copper complexes with chiral ligands are often employed to catalyze the enantioselective version of this reaction. researchgate.netresearchgate.netiscience.in An aminothioether ligand can create a chiral Lewis acidic copper catalyst that activates the chalcone (B49325) substrate and directs the nucleophilic attack of, for example, nitromethane, to one of its prochiral faces.
Table 3: Asymmetric C-C Bond Formation with Analogous Aminothioether-Metal Catalysts Data is representative of this class of reaction.
| Reaction Type | Metal/Ligand | Substrate | Nucleophile | Yield (%) | ee (%) |
| Allylic Alkylation | Pd / Spiro-PHOX | 1,3-Diphenylallyl acetate | Dimethyl malonate | 95 | 92 |
| Michael Addition | Cu / Bis(oxazoline) | Chalcone | Nitromethane | 88 | 90 |
Enantioselective Transformations Utilizing Chiral Aminothioether-Metal Catalysts
The versatility of chiral aminothioether ligands is evident from their successful application in a range of enantioselective transformations. The combination of a hard amine and a soft thioether donor allows these ligands to coordinate effectively with various transition metals, from early to late, thereby catalyzing a broad spectrum of reactions. scilit.comrsc.orgresearchgate.net
The general principle underlying their effectiveness is the formation of a stable, chiral coordination sphere around the metal center. This chiral environment is responsible for differentiating between enantiotopic faces, atoms, or groups in the prochiral substrate, leading to the preferential formation of one enantiomer of the product. The N-H group present in primary amine ligands like this compound can also participate in secondary interactions, such as hydrogen bonding with the substrate, which can further enhance enantioselectivity by rigidifying the transition state geometry. These non-covalent interactions are often crucial for achieving high levels of stereocontrol.
Catalyst Recycling and Heterogenization Strategies
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which can be costly and lead to product contamination with residual metal. To address this, strategies for catalyst recycling and heterogenization are actively being developed.
For aminothioether-metal complexes, a common approach is immobilization onto a solid support. rsc.orgresearchgate.net This involves anchoring the ligand or the pre-formed metal complex to an insoluble material such as silica, polymers, or magnetic nanoparticles. theaic.org The heterogenized catalyst can then be easily separated from the reaction mixture by simple filtration (or by using a magnet in the case of magnetic nanoparticles) and reused in subsequent reaction cycles.
Key considerations in developing such systems include:
Leaching: Ensuring that the metal does not leach from the support into the solution during the reaction is critical to maintain catalyst activity over multiple cycles and prevent product contamination. mdpi.com
Activity and Selectivity: The immobilization process should not significantly compromise the catalytic activity or enantioselectivity of the complex. The choice of the linker and the nature of the support can have a substantial impact on the catalyst's performance.
Mass Transfer Limitations: In heterogeneous systems, the rate of reaction can be limited by the diffusion of reactants to the active sites on the support. Using supports with high surface area and appropriate porosity can help mitigate these issues.
By converting the homogeneous aminothioether-metal catalyst into a heterogeneous system, it is possible to combine the high selectivity and activity of molecular catalysts with the practical advantages of easy separation and recyclability.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
Electronic Structure and Molecular Orbital Analysis
A DFT analysis of [(1-Aminopropan-2-yl)sulfanyl]benzene would provide fundamental insights into its electronic behavior. This would involve the calculation of the molecule's electron density, from which properties like the electrostatic potential surface can be mapped. Such a map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic (amino group, sulfur atom) and electrophilic (aromatic ring) sites.
Furthermore, the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, one would expect the HOMO to have significant contributions from the lone pairs of the sulfur and nitrogen atoms, as well as the π-system of the benzene (B151609) ring. The LUMO would likely be a π* orbital of the benzene ring.
Conformational Analysis and Energy Landscapes
The flexibility of the propan-2-yl-sulfanyl side chain allows for multiple spatial arrangements, or conformations. A computational conformational analysis would identify the most stable geometries of the molecule. By systematically rotating the rotatable bonds (C-S, C-C, and C-N bonds), a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis would reveal the preferred three-dimensional structure of the molecule and the energy barriers to conformational changes, which are critical for understanding its interactions with other molecules, such as biological receptors.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations are a powerful tool for predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These predicted values, when compared to experimentally obtained spectra, can aid in the structural elucidation and confirmation of the compound. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.
Molecular Dynamics (MD) Simulations for Ligand-Substrate Interactions
Molecular Dynamics simulations are employed to study the time-dependent behavior of molecular systems. For this compound, MD simulations could model its interaction with a biological target, such as a protein or enzyme, or its behavior in a solvent. These simulations would track the movements of every atom over time, governed by a force field that describes the inter- and intramolecular forces. The resulting trajectories would provide a dynamic picture of how the molecule binds to a substrate, including the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex, and the conformational changes that may occur upon binding.
Computational Modeling of Reaction Mechanisms and Transition States
Computational methods are invaluable for mapping out the pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.
Origins of Enantioselectivity in Catalytic Systems
The enantioselectivity of a chiral catalyst, including those derived from this compound, is determined by the difference in the activation energies of the transition states leading to the two possible enantiomeric products. Computational methods, particularly Density Functional Theory (DFT), are extensively used to model these transition states and elucidate the factors that favor the formation of one enantiomer over the other.
The primary origins of enantioselectivity in catalytic systems employing chiral ligands like β-aminothiols can be attributed to a combination of steric and electronic effects within the transition state assembly. Non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the ligand, the metal center, and the substrates play a crucial role in stabilizing one transition state over the other.
For a hypothetical metal-catalyzed reaction involving a β-aminothiol ligand, the chiral environment is established by the coordination of both the amino and thioether functionalities to the metal center, forming a chelate ring. The stereochemistry of the final product is dictated by the facial selectivity of the substrate's approach to the catalyst-reactant complex. Computational modeling can precisely map the potential energy surface of the reaction, identifying the lowest energy pathways and the key stereodetermining transition states.
A critical aspect of these computational investigations is the analysis of the transition state geometries. For instance, in the addition of a nucleophile to a prochiral electrophile, the chiral ligand directs the nucleophile to a specific face of the electrophile. This is achieved by creating a sterically hindered quadrant and a more accessible quadrant in the space around the metal center.
Illustrative Example of Transition State Energy Calculations:
| Reaction Substrate | Ligand | Transition State (Major) Energy (kcal/mol) | Transition State (Minor) Energy (kcal/mol) | ∆∆G‡ (kcal/mol) | Predicted ee (%) |
| Aldehyde A | Ligand X | -15.2 | -13.8 | 1.4 | 90 |
| Ketone B | Ligand X | -12.5 | -11.9 | 0.6 | 55 |
| Imine C | Ligand X | -18.0 | -16.1 | 1.9 | 97 |
Note: This table is illustrative and does not represent experimental data for this compound.
The difference in the Gibbs free energy of activation (∆∆G‡) between the two transition states is directly related to the enantiomeric excess (ee) of the product. A larger ∆∆G‡ corresponds to a higher enantioselectivity.
QSAR and Cheminformatics Approaches for Ligand Design
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational strategies for the rational design and optimization of chiral ligands. nih.gov These approaches aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed activity, in this case, enantioselectivity.
The general workflow for a QSAR study in the context of chiral ligand design involves several key steps:
Data Set Assembly: A collection of structurally related chiral ligands with experimentally determined enantioselectivity values for a specific reaction is required.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each ligand. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a model that relates the calculated descriptors to the observed enantioselectivity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
For a ligand like this compound, a QSAR study could be designed by synthesizing a library of derivatives with systematic variations in the substituents on the phenyl ring or the amino group. The enantioselectivity of these derivatives in a target reaction would then be determined experimentally.
Key Molecular Descriptors in Chiral Ligand QSAR:
A variety of descriptors can be used to build a robust QSAR model for enantioselectivity. These can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, connectivity indices, etc.
3D Descriptors: Steric parameters (e.g., Sterimol parameters), molecular shape indices, and quantum chemical descriptors (e.g., atomic charges, orbital energies).
Illustrative QSAR Model for Enantioselectivity:
The following table presents a hypothetical QSAR model for a series of chiral ligands, demonstrating the correlation between selected descriptors and the enantiomeric excess.
| Ligand | Steric Descriptor (S5) | Electronic Descriptor (qN) | Hydrophobic Descriptor (logP) | Observed ee (%) | Predicted ee (%) |
| Ligand 1 | 2.5 | -0.45 | 3.1 | 85 | 84.5 |
| Ligand 2 | 3.1 | -0.42 | 3.5 | 92 | 91.8 |
| Ligand 3 | 2.2 | -0.51 | 2.8 | 78 | 79.1 |
| Ligand 4 | 3.5 | -0.39 | 4.0 | 95 | 94.7 |
Note: This table is illustrative and does not represent experimental data for this compound.
The resulting QSAR model can be expressed as a mathematical equation, for example:
Predicted ee (%) = c0 + c1(S5) + c2(qN) + c3*(logP)
Where c0, c1, c2, and c3 are coefficients determined from the regression analysis.
Cheminformatics tools are essential throughout this process, from the generation and management of the chemical library to the calculation of descriptors and the development and validation of the QSAR model. Once a predictive model is established, it can be used to screen virtual libraries of novel ligand structures, prioritizing the synthesis and testing of those predicted to exhibit high enantioselectivity. This in silico screening significantly accelerates the discovery and optimization of new chiral catalysts.
Advanced Derivatization and Analog Development for Fundamental Chemical Research
Systematic Modification of the Aminopropanyl Scaffold
The aminopropanyl portion of the molecule offers rich opportunities for structural diversification, primarily through alterations to the alkyl chain and functionalization of the terminal amine group.
Variations in the length, branching, and rigidity of the alkyl chain connecting the amine and the sulfur atom can significantly influence the molecule's conformational flexibility and its interactions with biological macromolecules or other chemical entities. Research into related compounds has shown that even subtle changes, such as the addition of a methyl group, can alter biological activity. For instance, studies on cannabinoids have demonstrated that altering the alkyl side chain can modulate pharmacological effects. While direct studies on [(1-Aminopropan-2-yl)sulfanyl]benzene are not prevalent, the principles of medicinal chemistry suggest that extending the propane (B168953) chain to butane (B89635) or pentane, or introducing branching, could impact its properties.
Table 1: Hypothetical Variations of the Alkyl Chain in this compound and Their Potential Impact
| Modification | Potential Impact on Properties |
| Chain Extension (e.g., Butyl, Pentyl) | Increased lipophilicity, altered conformational flexibility |
| Chain Branching (e.g., Isobutyl) | Increased steric hindrance, potentially enhanced metabolic stability |
| Introduction of Unsaturation (e.g., Alkenyl, Alkynyl) | Altered geometry and electronic properties, potential for further functionalization |
| Cyclization (e.g., Cyclopropyl) | Restricted conformation, potentially increased binding affinity in specific contexts |
Aryl Ring Substituent Effects on Reactivity and Electronic Properties
The electronic nature of the benzene (B151609) ring can be systematically tuned by introducing substituents at the ortho, meta, or para positions. These substituents can exert inductive and resonance effects, thereby influencing the reactivity of the entire molecule, including the nucleophilicity of the sulfur atom and the basicity of the amine group. lumenlearning.com
Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or methyl (-CH3) increase the electron density of the ring, potentially enhancing the nucleophilicity of the sulfur atom. lumenlearning.com Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the ring's electron density, which can impact its susceptibility to electrophilic attack. lumenlearning.com The position of the substituent also plays a critical role in directing further reactions on the aromatic ring. msu.edu
Table 2: Influence of Aryl Substituents on the Electronic Properties of the Phenylsulfanyl Moiety
| Substituent | Position | Electronic Effect | Predicted Impact on Sulfur Nucleophilicity |
| -OCH3 | para | Strong Electron-Donating | Increase |
| -CH3 | para | Weak Electron-Donating | Slight Increase |
| -Cl | para | Weak Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance) | Slight Decrease |
| -NO2 | para | Strong Electron-Withdrawing | Significant Decrease |
Synthesis of Chiral Analogs with Controlled Stereochemistry
This compound possesses a chiral center at the second carbon of the propan-2-yl group. The synthesis of enantiomerically pure or enriched analogs is crucial for applications where stereochemistry dictates molecular recognition and biological activity. Asymmetric synthesis strategies can be employed to selectively produce either the (R)- or (S)-enantiomer. mdpi.comnih.gov This can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. The absolute stereochemistry of the synthesized analogs can be determined using techniques such as X-ray crystallography and circular dichroism spectroscopy. nih.gov The development of chiral ligands is a significant area of research, as the three-dimensional arrangement of atoms is often critical for effective interaction with chiral biological targets. rsc.org
Incorporation into Complex Molecular Architectures for Chemical Biology Tool Development (focused on chemical synthesis and properties, not biological outcome)
The this compound scaffold can serve as a building block for the synthesis of more complex molecules designed as chemical biology tools. nih.gov These tools are developed to probe biological systems by leveraging specific chemical properties. The amine and thiol functionalities provide orthogonal handles for conjugation to other molecular entities such as fluorescent dyes, biotin (B1667282) tags, or larger biomolecules.
For example, the amine group can be selectively reacted with N-hydroxysuccinimide (NHS) esters, while the thiol can react with maleimides, enabling the construction of bifunctional probes. sigmaaldrich.com The incorporation of this scaffold into larger structures can be achieved through standard peptide coupling protocols or other robust organic reactions. The resulting complex molecules may be designed to have specific physicochemical properties, such as improved water solubility or cell permeability, which are essential for their function as chemical probes. nih.gov The design and synthesis of such tools are a cornerstone of chemical biology, enabling the investigation of complex biological processes.
Q & A
Q. What are the standard synthetic routes for [(1-Aminopropan-2-yl)sulfanyl]benzene and its derivatives?
Methodological Answer: A typical synthesis involves nucleophilic substitution under inert conditions. For example, reacting a thiol-containing precursor (e.g., 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol) with a halogenated aromatic compound (e.g., 4-nitrophthalonitrile) in dry DMF using potassium carbonate as a base at 50–55°C under N₂ for several days . Purification via solvent recrystallization (e.g., acetone/petroleum ether) yields crystalline products. Key considerations include moisture exclusion, stoichiometric control, and reaction monitoring via TLC or LC-MS.
Q. How can X-ray crystallography determine the molecular structure of this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer, and intensity data are collected at low temperatures (e.g., 100 K) to minimize thermal motion. Structure solution uses direct methods (e.g., SHELXT ), followed by refinement with SHELXL . Hydrogen atoms are typically placed geometrically or located via difference Fourier maps. The final structure is validated using tools like PLATON to check for missed symmetry, twinning, or disorder.
Q. What spectroscopic techniques are essential for characterizing this compound compounds?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., S–C, N–H stretches). Compare experimental peaks with theoretical predictions from DFT .
- NMR : ¹H/¹³C NMR resolves proton environments and confirms substitution patterns (e.g., aromatic vs. aliphatic protons).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas.
- UV-Vis : Assesses electronic transitions, especially for derivatives with extended conjugation.
Advanced Research Questions
Q. How can density functional theory (DFT) complement experimental data for this compound derivatives?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311G(d)) predict geometric parameters, vibrational frequencies, and electronic properties (HOMO-LUMO, MEP). For example, bond lengths and angles from SC-XRD can be compared with optimized DFT structures to validate computational models . MEP maps identify nucleophilic/electrophilic sites, guiding reactivity studies. IR spectra simulations help assign experimental peaks, resolving ambiguities in functional group identification.
Q. What strategies resolve discrepancies between experimental and computational geometric parameters?
Methodological Answer:
- Basis Set Selection : Larger basis sets (e.g., 6-311++G(d,p)) improve accuracy for non-covalent interactions.
- Solvent Effects : Include solvent models (e.g., PCM) if the experimental structure is solved in a polar environment.
- Dispersion Corrections : Use empirical corrections (e.g., Grimme’s D3) to account for weak interactions like van der Waals forces.
- Conformational Sampling : Perform molecular dynamics (MD) or Monte Carlo simulations to explore low-energy conformers missed in static DFT .
Q. How do weak intermolecular interactions influence crystal packing?
Methodological Answer: Weak interactions (C–H⋯N, π–π stacking) dictate packing motifs. For example, in monoclinic P2₁/n crystals, hydrogen bonds form infinite chains along specific axes, stabilizing the lattice . Hirshfeld surface analysis quantifies interaction contributions, while topology analysis (e.g., AIM) identifies critical bond paths. Temperature-dependent XRD studies reveal how thermal motion affects these interactions.
Q. What are best practices for validating crystal structures of these compounds?
Methodological Answer:
- CheckCIF/PLATON : Validate symmetry, twinning, and ADDSYM alerts .
- Rigorous Refinement : Use anisotropic displacement parameters for non-H atoms and constrain H atoms appropriately.
- Data Completeness : Ensure >90% completeness for high-resolution datasets (e.g., <1.0 Å).
- Twinned Data : Employ SHELXL’s TWIN/BASF commands for twinned crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
